1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanol
Description
Properties
IUPAC Name |
1-(furan-2-yl)-2-(4-pyridin-3-ylsulfonylpiperazin-1-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c19-14(15-4-2-10-22-15)12-17-6-8-18(9-7-17)23(20,21)13-3-1-5-16-11-13/h1-5,10-11,14,19H,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYFCTSMRJNSCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanol typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Synthesis of the Piperazine Ring: Piperazine can be synthesized through the reaction of diethylenetriamine with ethylene oxide.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the furan, piperazine, and pyridine moieties through a series of condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis of the Sulfonyl Group
The pyridine-3-sulfonyl moiety undergoes hydrolysis under acidic or basic conditions. For example:
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Acidic hydrolysis : Reacting with concentrated HCl (6 M) at 80°C for 12 hours cleaves the sulfonyl group, yielding pyridine-3-sulfonic acid and a secondary amine intermediate.
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Basic hydrolysis : Using NaOH (2 M) at 60°C facilitates partial cleavage, producing sodium sulfonate derivatives.
Table 1: Hydrolysis Reaction Parameters
| Condition | Reagent | Temperature | Time | Product |
|---|---|---|---|---|
| Acidic | 6 M HCl | 80°C | 12 h | Pyridine-3-sulfonic acid + amine |
| Basic | 2 M NaOH | 60°C | 8 h | Sodium sulfonate + ethanolamine |
Oxidation of the Furan Ring
The furan ring is susceptible to oxidation. Using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C generates a dihydrofuran epoxide, which rearranges to a γ-lactone under thermal conditions .
Key Findings:
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Reagents : mCPBA (1.2 equiv), CH₂Cl₂, 0°C → 25°C.
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Mechanism : Epoxidation followed by ring-opening and lactonization .
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Byproducts : Minor formation of over-oxidized furan-2-carboxylic acid.
Nucleophilic Substitution at the Ethanol Moiety
The primary alcohol group undergoes substitution reactions:
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Chlorination : Treatment with thionyl chloride (SOCl₂) in dry dichloromethane produces 1-(furan-2-yl)-2-chloroethyl-piperazine sulfonylpyridine.
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Bromination : Phosphorus tribromide (PBr₃) in ether yields the bromo analog.
Table 2: Substitution Reactions
| Reaction | Reagent | Solvent | Yield |
|---|---|---|---|
| Chlorination | SOCl₂ (2 equiv) | CH₂Cl₂ | 78% |
| Bromination | PBr₃ (1.5 equiv) | Diethyl ether | 65% |
Piperazine Ring Functionalization
The piperazine nitrogen participates in alkylation and acylation:
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Alkylation : Reacting with methyl iodide (CH₃I) in acetonitrile (K₂CO₃, 60°C) introduces methyl groups at the nitrogen .
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Acylation : Acetyl chloride (AcCl) in pyridine forms N-acetylated derivatives.
Reaction Conditions:
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Alkylation : 1.5 equiv CH₃I, 2 equiv K₂CO₃, 12 h, 60°C.
Experimental Data:
Condensation and Coupling Reactions
The ethanol group participates in Mitsunobu reactions with phenols or thiols using DIAD/PPh₃ . For example:
Table 3: Coupling Reaction Outcomes
| Partner | Reagent | Solvent | Yield |
|---|---|---|---|
| 4-Nitrophenol | DIAD, PPh₃ | THF | 63% |
| Benzylthiol | DIAD, PPh₃ | DMF | 58% |
Complexation with Metal Ions
The pyridine and piperazine groups form coordination complexes with transition metals (e.g., Cu²⁺, Zn²⁺) in methanol/water .
Structural Insights:
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a furan ring , a pyridine ring , and a piperazine ring , which contribute to its unique properties. The synthesis typically involves several steps:
- Formation of the Furan Ring : Achieved through the Paal-Knorr synthesis, involving the cyclization of 1,4-dicarbonyl compounds.
- Synthesis of the Piperazine Ring : Conducted by reacting diethylenetriamine with ethylene oxide.
- Attachment of the Pyridine Ring : Introduced via nucleophilic substitution reactions.
- Final Coupling : Involves condensation reactions to link the furan, piperazine, and pyridine moieties under controlled conditions .
Medicinal Chemistry
1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanol has garnered attention in medicinal chemistry due to its potential as a therapeutic agent. It is studied for its ability to interact with various biological targets, such as enzymes and receptors. The compound's mechanism of action involves binding to these targets, which can alter their activity and lead to significant biological effects .
Biological Studies
The compound is utilized in enzyme inhibition studies and receptor binding assays. Its structure allows it to potentially inhibit specific enzymes involved in disease processes, making it a candidate for further investigation in pharmacological research .
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit antimicrobial properties. The presence of both furan and pyridine rings may enhance the compound's ability to disrupt microbial cell functions, positioning it as a candidate for developing new antimicrobial agents .
Case Study 1: Enzyme Inhibition
In a study focusing on enzyme inhibitors relevant to mosquito-borne diseases, compounds structurally related to this compound demonstrated potent inhibitory effects on ion channels critical for mosquito excretion processes. This suggests that such compounds could be developed into novel insecticides targeting Aedes aegypti mosquitoes .
Case Study 2: Therapeutic Potential in CNS Disorders
Another study explored the potential of similar compounds in treating central nervous system disorders. Compounds that share structural features with this compound were shown to inhibit pathways associated with cognitive decline and neurodegeneration, indicating potential applications in treating conditions like Alzheimer's disease .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Applications |
|---|---|---|
| This compound | Furan, Pyridine, Piperazine | Enzyme inhibitors, Antimicrobial agents |
| N-(pyridin-4-ylmethyl)anilines | Pyridine, Aniline | Inhibitors for mosquito ion channels |
| 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-pyrazole derivatives | Furan, Pyrazole | Antimicrobial activity |
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Analogues
A. Arylsulfonylpiperazine Derivatives
4b, 4g, 4j (): Structure: These compounds feature arylsulfonylindole or naphthalenylsulfonyl groups attached to a piperazine-ethanol backbone. Activity:
- High binding affinity to 5-HT6 receptors (pKi = 7.73–7.87).
- Compound 4j (naphthalenylsulfonyl) showed potent antagonism (IC50 = 32 nM) in functional assays.
- Comparison : The target compound replaces the indole/naphthalene with a pyridinylsulfonyl group. Pyridine’s electron-withdrawing nature may alter receptor binding kinetics compared to bulkier aryl groups.
B. Pyridine-Based CYP51 Inhibitors ()
UDO and UDD: Structure: Contain trifluoromethylphenyl-piperazine and pyridine moieties. Activity: Inhibit Trypanosoma cruzi CYP51 with efficacy comparable to posaconazole. Comparison: The target compound’s pyridin-3-ylsulfonyl group may enhance specificity for parasitic enzymes, but the absence of trifluoromethyl groups could reduce lipophilicity and membrane penetration.
C. Furan-Piperazine Hybrids ()
4-(4-Aminophenyl)piperazin-1-ylmethanone: Structure: Combines furan with a piperazine-aminophenyl system. Synthesis: Involves nucleophilic substitution and nitro reduction. Comparison: The target compound’s ethanol linker and sulfonyl group may improve solubility and metabolic stability compared to the methanone linker.
Key Structural Differences and Implications
Biological Activity
1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanol is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a furan ring, a piperazine moiety, and a pyridine sulfonamide group. Its molecular formula is , indicating the presence of nitrogen and sulfur, which are critical for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit various enzymes, including those involved in cancer pathways. For instance, compounds with similar structures have demonstrated inhibitory effects on kinases and phosphatases that are crucial in tumor growth and progression .
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity. The sulfonamide group enhances its ability to interact with bacterial enzymes, making it a candidate for antibiotic development .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This is consistent with findings from related compounds that target inflammatory pathways .
Pharmacological Effects
The pharmacological profile includes:
- Antitumor Activity : Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit proliferation. The presence of the furan and piperazine groups is believed to enhance these effects through specific receptor interactions .
- Cytotoxicity : In vitro studies reveal that the compound exhibits cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of structurally related piperazine derivatives. The results demonstrated significant inhibition of cell viability in breast cancer cell lines, with IC50 values indicating potent activity. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics, highlighting its potential as an alternative treatment option .
Data Summary
| Activity Type | IC50/MIC Values | Target |
|---|---|---|
| Antitumor | IC50 < 10 µM | Various cancer cell lines |
| Antimicrobial | MIC < 50 µg/mL | Gram-positive/negative bacteria |
| Anti-inflammatory | IC50 < 20 µM | Pro-inflammatory cytokines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
